An In-depth Technical Guide to the Basic Properties of 7-Chlorothieno[2,3-c]pyridine
An In-depth Technical Guide to the Basic Properties of 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thienopyridine core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 7-Chlorothieno[2,3-c]pyridine. It includes a compilation of its known quantitative data, detailed experimental protocols for its synthesis and the determination of its basicity, and a discussion of its reactivity. Furthermore, this guide explores the biological context of the thieno[2,3-c]pyridine (B153571) scaffold, with a focus on its role in the development of kinase inhibitors and P2Y12 receptor antagonists, illustrated through detailed signaling pathway diagrams.
Chemical and Physical Properties
7-Chlorothieno[2,3-c]pyridine is a crystalline solid at room temperature.[1] The presence of the electron-withdrawing chlorine atom and the fused thiophene (B33073) ring significantly influences its electronic properties and reactivity.
Quantitative Data Summary
The known physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNS | [1][2] |
| Molecular Weight | 169.6 g/mol | [1][2] |
| CAS Number | 28948-58-5 | [1][2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |
| UV Absorption (λmax) | 229, 299, 308 nm | [2] |
| InChI | InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | [1][2] |
| InChIKey | HRHLEPHFARWKKU-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CN=C(C2=C1C=CS2)Cl | [1] |
Reactivity and Basic Properties
The reactivity of the 7-Chlorothieno[2,3-c]pyridine nucleus is primarily dictated by the electronic characteristics of its constituent thiophene and pyridine (B92270) rings. The thiophene ring is an electron-rich aromatic system, whereas the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[3]
The chlorine atom at the 7-position is a key functional handle, being highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is enhanced by its position alpha to the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.[3] This makes the C-7 position a prime site for introducing molecular diversity, allowing for the straightforward synthesis of a variety of 7-substituted analogs by reaction with nucleophiles such as amines, alcohols, and thiols.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 7-Chlorothieno[2,3-c]pyridine and a general protocol for the experimental determination of its pKa.
Synthesis of 7-Chlorothieno[2,3-c]pyridine
A common method for the synthesis of 7-Chlorothieno[2,3-c]pyridine involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.
Reaction Scheme:
Experimental Protocol:
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Reagents and Equipment:
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6H-Thieno[2,3-c]pyridin-7-one
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Phosphorous oxychloride (POCl₃)
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Round-bottom flask (50 mL)
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
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-
Procedure:
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In a 50 mL round-bottom flask, dissolve 6H-Thieno[2,3-c]pyridin-7-one (e.g., 2.3 g, 15.22 mmol) in phosphorous oxychloride (50 mL).
-
Heat the resulting solution to 100 °C under a reflux condenser with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully cool the reaction mixture to room temperature.
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Slowly and cautiously quench the excess phosphorous oxychloride by pouring the reaction mixture onto crushed ice.
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Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 7-Chlorothieno[2,3-c]pyridine.
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Experimental Determination of pKa
The pKa of 7-Chlorothieno[2,3-c]pyridine can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A general protocol for potentiometric titration is provided below.
Experimental Protocol:
-
Reagents and Equipment:
-
7-Chlorothieno[2,3-c]pyridine
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
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Deionized water
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pH meter with a combination electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
-
-
Procedure:
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Accurately weigh a sample of 7-Chlorothieno[2,3-c]pyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
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Allow the pH reading to stabilize and record the initial pH.
-
Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) of the titrant.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
Determine the equivalence point from the titration curve (the point of maximum slope).
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The pH at half the equivalence point volume is equal to the pKa of the conjugate acid (7-chlorothieno[2,3-c]pyridinium ion). The pKa of the base can then be calculated using the equation pKa + pKb = 14.
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Biological Context and Signaling Pathways
The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Derivatives have shown promise as antimicrobial and anticancer agents.[4] Notably, this scaffold is a key component in the development of kinase inhibitors and P2Y12 receptor antagonists.
Thieno[2,3-c]pyridines as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The thieno[2,3-c]pyridine core can act as a bioisostere for the purine (B94841) base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. Thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of various kinases, including G protein-coupled receptor kinase 2 (GRK2) and heat shock protein 90 (Hsp90).
// Nodes GPCR [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agonist [label="Agonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G Protein\n(αβγ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK2 [label="GRK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor_Internalization [label="Receptor\nInternalization", shape=oval, fillcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream\nSignaling", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="7-Chlorothieno[2,3-c]pyridine\nDerivative (Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges Agonist -> GPCR [label="Activation"]; GPCR -> G_Protein [label="Activation"]; G_Protein -> Downstream_Signaling; G_Protein -> GRK2 [label="Recruitment"]; GRK2 -> GPCR [label="Phosphorylation"]; GPCR -> Beta_Arrestin [label="Binding"]; Beta_Arrestin -> Receptor_Internalization; Thienopyridine -> GRK2 [arrowhead=tee, style=dashed, color="#EA4335"]; } dot Caption: GRK2 Signaling Pathway Inhibition.
// Nodes Hsp90 [label="Hsp90", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Client_Protein [label="Client Protein\n(e.g., Kinase, Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP + Pi", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chaperone_Complex [label="Chaperone\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Folded_Protein [label="Folded/Active\nClient Protein", shape=oval, fillcolor="#FFFFFF"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="7-Chlorothieno[2,3-c]pyridine\nDerivative (Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges Hsp90 -> Chaperone_Complex; Client_Protein -> Chaperone_Complex; ATP -> Hsp90; Hsp90 -> ADP; Chaperone_Complex -> Folded_Protein; Thienopyridine -> Hsp90 [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits ATP\nbinding"]; Client_Protein -> Degradation [style=dashed, color="#5F6368"]; Thienopyridine -> Client_Protein [style=invis]; edge [style=invis]; Hsp90 -> Client_Protein; } dot Caption: Hsp90 Chaperone Cycle Inhibition.
Thienopyridines as P2Y12 Receptor Antagonists
The broader class of thienopyridines are well-known for their antiplatelet activity, which is mediated through the irreversible antagonism of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor on the surface of platelets that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation.
// Nodes P2Y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gi_Protein [label="Gi Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl\nCyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=oval, fillcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; VASP_P [label="VASP-P", shape=oval, fillcolor="#FFFFFF"]; Platelet_Aggregation [label="Inhibition of\nPlatelet Aggregation", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="7-Chlorothieno[2,3-c]pyridine\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges ADP -> P2Y12 [label="Activation"]; P2Y12 -> Gi_Protein [label="Activation"]; Gi_Protein -> AC [arrowhead=tee, label="Inhibition"]; AC -> cAMP [label="Production"]; cAMP -> PKA [label="Activation"]; PKA -> VASP_P [label="Phosphorylation"]; VASP_P -> Platelet_Aggregation; Thienopyridine -> P2Y12 [arrowhead=tee, style=dashed, color="#EA4335", label="Irreversible\nAntagonism"]; } dot Caption: P2Y12 Receptor Signaling Pathway.
Conclusion
7-Chlorothieno[2,3-c]pyridine is a valuable heterocyclic building block with a rich potential for derivatization, particularly at the C-7 position. Its basic properties, governed by the pyridine nitrogen, are modulated by the fused thiophene ring and the chloro-substituent. The thieno[2,3-c]pyridine scaffold has demonstrated significant utility in the development of kinase inhibitors and P2Y12 receptor antagonists, highlighting its importance in modern drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of novel 7-Chlorothieno[2,3-c]pyridine derivatives is warranted to fully explore their therapeutic potential.
